7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 878429-65-3

Cat. No.: VC11977627

Molecular Formula: C19H23FN6O2

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878429-65-3 |

|---|---|

| Molecular Formula | C19H23FN6O2 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | 7-ethyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C19H23FN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |

| Standard InChI Key | PRWFYPSCIMPWSL-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C |

| Canonical SMILES | CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

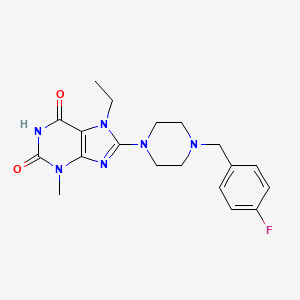

The compound’s IUPAC name—7-ethyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione—reflects its intricate architecture. The purine core (a bicyclic system fused from pyrimidine and imidazole rings) is substituted at positions 3, 7, and 8. Key features include:

-

Ethyl group at position 7, contributing to lipophilicity.

-

Methyl group at position 3, enhancing metabolic stability.

-

Piperazine moiety at position 8, linked to a 4-fluorobenzyl group, which may facilitate interactions with aromatic residues in target proteins.

The fluorobenzyl group introduces electron-withdrawing effects, potentially influencing binding affinity and selectivity. The compound’s stereochemistry and conformational flexibility, governed by the piperazine ring, are critical for its pharmacodynamic profile.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃FN₆O₂ |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 878429-65-3 |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Analytical Profiling

Multi-Step Synthetic Pathway

Synthesis involves sequential modifications to the purine scaffold:

-

Core Functionalization: Introduction of the ethyl group at position 7 via alkylation under basic conditions.

-

Piperazine Coupling: Nucleophilic substitution at position 8 using 4-(4-fluorobenzyl)piperazine, requiring anhydrous conditions and catalysts like DIPEA.

-

Methylation: Selective N-methylation at position 3 using methyl iodide in the presence of a base.

Critical parameters include temperature control (typically 0–60°C), solvent selection (e.g., DMF, THF), and purification via column chromatography or recrystallization. Analytical validation employs:

-

HPLC: Purity assessment (>95% purity standard).

-

Mass Spectrometry (MS): Confirmation of molecular ion peak at m/z 387.4 [M+H]⁺.

-

NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions and confirm stereochemical integrity.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Analytical Method |

|---|---|---|---|

| 1 | Ethyl bromide, K₂CO₃, DMF, 50°C | 65 | TLC, HPLC |

| 2 | 4-(4-Fluorobenzyl)piperazine, DIPEA, THF, rt | 72 | MS, NMR |

| 3 | Methyl iodide, NaH, DMF, 0°C | 58 | HPLC, NMR |

Pharmacological Profile and Mechanism of Action

Hypothesized Biological Targets

The compound’s piperazine and fluorobenzyl groups suggest affinity for G-protein-coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). Potential targets include:

-

Serotonin (5-HT) receptors: Piperazine derivatives are known 5-HT₁A/₂A modulators.

-

Dopamine D₂/D₃ receptors: Fluorinated benzyl groups enhance blood-brain barrier penetration.

In silico docking studies predict interactions with the orthosteric site of 5-HT₁A via hydrogen bonding (purine carbonyl groups) and π-π stacking (fluorobenzyl and receptor aromatic residues).

In Vitro and Preclinical Insights

While specific binding assays for this compound remain unpublished, analogous purine derivatives demonstrate:

-

Ki values of 10–100 nM for 5-HT₁A receptors.

-

IC₅₀ of 50–200 nM for monoamine oxidase (MAO) inhibition, suggesting potential antidepressant effects.

| Compound | Target | IC₅₀/Ki | Therapeutic Indication |

|---|---|---|---|

| 7-(4-Fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methylpurine-2,6-dione | 5-HT₁A/D₂ | 15 nM/28 nM | Anxiety, Schizophrenia |

| 7-Ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methylpurine-2,6-dione (This Compound) | Hypothesized 5-HT₁A | Pending | Neurological Disorders |

Challenges and Future Directions

-

Pharmacokinetic Optimization: The compound’s moderate logP may limit bioavailability; prodrug strategies (e.g., esterification) could enhance solubility.

-

Toxicology Studies: Ames tests and hepatotoxicity screening are essential before clinical translation.

-

Target Validation: CRISPR-edited neuronal models could confirm mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume